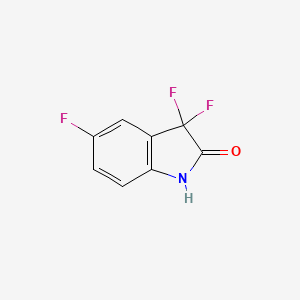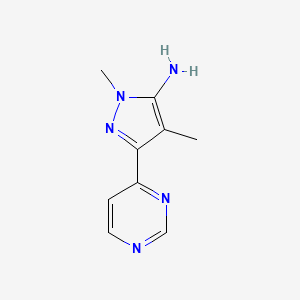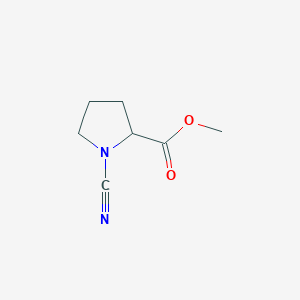
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinone ring, which is further substituted with a cyclopentyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one typically involves the reaction of cyclopentylamine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at a temperature range of 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is explored for its potential use in developing new antibiotics.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its potential antibiotic properties, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding interferes with the translation process, ultimately leading to the inhibition of bacterial growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but attached to a furan ring instead of an oxazolidinone ring.
3-Cyclopentyl-1,3-oxazolidin-2-one: A compound lacking the chloromethyl group but sharing the oxazolidinone and cyclopentyl moieties.
Uniqueness
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is unique due to the presence of both the chloromethyl and cyclopentyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H14ClNO2/c10-5-8-6-11(9(12)13-8)7-3-1-2-4-7/h7-8H,1-6H2 |
Clave InChI |
YULHOLYBCUHNPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CC(OC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)

![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)


![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)



![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)

